9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione
Description
9-Benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a heterocyclic compound featuring a fused isoxazoloquinoline-dione scaffold. Its structure includes a benzyl group at position 9, a chlorine substituent at position 7, and a fluorine atom at position 4. The isoxazole ring fused to the quinoline core distinguishes it from other quinoline derivatives.
Properties
Molecular Formula |
C17H10ClFN2O3 |
|---|---|
Molecular Weight |
344.7 g/mol |
IUPAC Name |
9-benzyl-7-chloro-6-fluoro-1H-[1,2]oxazolo[3,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C17H10ClFN2O3/c18-11-7-13-10(6-12(11)19)15(22)14-16(20-24-17(14)23)21(13)8-9-4-2-1-3-5-9/h1-7,20H,8H2 |
InChI Key |
JTQIPRFASTWFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)C4=C2NOC4=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Synthesis with Halogen Substitutions
The quinoline nucleus bearing 6-fluoro and 7-chloro substituents is typically prepared via halogenation of appropriately substituted quinoline precursors or by using halogenated starting materials:
Halogenation of quinoline derivatives: Selective chlorination and fluorination can be achieved using reagents such as N-chlorosuccinimide (NCS) for chlorination and electrophilic fluorinating agents for fluorination under controlled temperature to avoid over-substitution.
Use of halogenated starting materials: Starting with 6-fluoro-2-methylquinoline or related derivatives allows for subsequent functionalization steps. For example, bromination at the 7-position followed by substitution with chlorine sources can provide the 7-chloro substituent.
Isoxazole Ring Formation
The isoxazole ring fused to the quinoline core is formed by cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated ketones or aldehydes:
Cyclization typically involves condensation of a hydroxylamine with a 1,3-dicarbonyl intermediate or an equivalent precursor to form the isoxazole ring fused at the desired position on the quinoline core.
Strong reducing agents such as sodium borohydride or sodium dithionite can be used in the cyclization step to facilitate ring closure and reduction of intermediates.
Benzylation at the 9-Position
Introduction of the benzyl group at the 9-position is generally achieved by nucleophilic substitution or alkylation reactions:
Benzyl halides or benzyl bromides are reacted with the quinoline intermediate under basic conditions to introduce the benzyl substituent at the nitrogen or carbon position as required.
The reaction conditions are optimized to prevent side reactions such as over-alkylation or substitution at undesired sites.
Oxidation to Dione
The 3,4-dione functionality is introduced by oxidation of the quinoline ring system:
Oxidizing agents such as hydrogen peroxide or other peroxides can be employed to selectively oxidize the quinoline ring to the dione form.
Reaction parameters such as temperature, solvent, and reaction time are critical to achieve high yields and purity.
Representative Preparation Procedure (Based on Patent and Literature Data)
Detailed Research Findings and Notes
The use of strong reducing agents such as sodium dithionite or sodium borohydride is critical in the cyclization step to ensure efficient ring closure and prevent over-oxidation.
Halogenation steps require precise control of stoichiometry and temperature to avoid polyhalogenation or undesired substitution patterns.
The benzylation step must be conducted under conditions that favor mono-substitution, typically using mild bases and controlled addition of benzyl halides.
Oxidation to the dione is sensitive to reaction time and temperature; prolonged exposure to oxidants can degrade the product.
Purification is often achieved by recrystallization from suitable solvents to obtain high purity of the final compound.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Halogenation | Bromine, N-chlorosuccinimide | Lewis acid catalyst, 0-30 °C | Introduce Cl and F substituents |
| Grignard Reaction | Methylmagnesium bromide | Ni catalyst, inert atmosphere | Alkylation of quinoline core |
| Reduction | NaBH4, sodium dithionite | Mild heating, aqueous or organic | Reduce quinoline ring |
| Isoxazole Cyclization | Hydroxylamine | Reflux in ethanol or similar | Form fused isoxazole ring |
| Benzylation | Benzyl bromide, base | Room temp to reflux | Attach benzyl group |
| Oxidation | H2O2, peroxides | Controlled temp, short time | Form 3,4-dione functionality |
Chemical Reactions Analysis
9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. Preliminary studies suggest that 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione may have potential efficacy in treating certain types of cancer. Interaction studies involving this compound focus on binding affinities with specific biological targets such as enzymes or receptors implicated in disease processes.
Antimicrobial Effects
The compound's structural features are associated with antimicrobial properties. Its effectiveness against various bacterial strains has been documented in several studies. The presence of both chloro and fluoro substituents along with the isoxazole moiety enhances its reactivity and biological activity profile compared to structurally similar compounds .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. The mechanism of action is thought to involve the inhibition of specific pathways related to inflammation and immune response modulation. Further research is necessary to elucidate these mechanisms clearly.
Future Research Directions
Ongoing research aims to further explore the pharmacodynamics and pharmacokinetics of this compound. Investigations into its interactions with DNA or RNA synthesis pathways and its inhibition of enzymes involved in cancer cell proliferation are crucial for understanding its full therapeutic potential. Additionally, the exploration of its derivatives may yield compounds with enhanced efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with 7-Aryl-10,11-Dihydro-7H-Chromeno[4,3-b]quinoline-6,8(9H,12H)-diones
- Structural Differences: The target compound replaces the chromenoquinoline system with an isoxazoloquinoline core. Additionally, the benzyl, chloro, and fluoro substituents are absent in the chromenoquinoline derivatives described in .
- Cytotoxic Activity: highlights that oxidation of the dihydropyridine ring to pyridine in chromenoquinolines enhances cytotoxic activity against cancer cell lines (K562, LS180, MCF-7). dihydro derivatives) may similarly improve bioactivity .
Comparison with Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones
- Structural Differences: The spiro-pyrazoloquinoline system in incorporates an indoline moiety and lacks the isoxazole ring. The target compound’s benzyl and halogen substituents are absent in these spiro derivatives.
- Synthesis and Yield :
Spiro compounds are synthesized via a green method using [NMP]H2PO4 with high yields (87–92%) and purity (>90%). The target compound’s synthesis route is unspecified, but halogenation (Cl, F) may require specialized reagents or conditions .
Comparison with Carbazole and Quinazolin-dione Derivatives
- Carbazoles (): Nitro- and methoxy-substituted carbazoles (e.g., 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole) share aromatic cores but lack the dione functionality.
- The target compound’s chloro/fluoro groups may similarly influence lipophilicity and bioavailability, though its isoxazole ring may limit enzymatic recognition compared to ribose-modified analogs .
Key Research Findings and Trends
Substituent Effects: Halogens (Cl, F) in the target compound may enhance electrophilicity and binding to biological targets, akin to trifluoromethyl groups in quinazolin-diones . The benzyl group could improve membrane permeability compared to smaller alkyl/aryl substituents in chromenoquinolines .
Aromaticity and Bioactivity: Fully aromatic systems (e.g., oxidized chromenoquinolines, isoxazoloquinolines) generally show superior cytotoxic activity compared to partially saturated analogs .
Synthetic Challenges :
- Halogenation (Cl, F) and isoxazole ring formation may require multi-step protocols, contrasting with the one-pot methods used for spiro compounds .
Biological Activity
Overview
9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a compound of significant interest due to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 344.7 g/mol . This compound has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, a study evaluated various derivatives for their antitubercular activity against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). The results indicated that certain substitutions on the benzyl group significantly enhanced the activity:
| Compound | Minimum Inhibitory Concentration (MIC) | Comparison to Pyrazinamide |
|---|---|---|
| 9a | 57.73 μM | 2-fold less effective |
| 9b | 12.23 μM | 2 times more effective |
| 9c | 6.68 μM | 2 times more effective |
| 9d | 6.68 μM | Comparable to isoniazid |
| 9e | 27.29 μM | Comparable to pyrazinamide |
| 9f | 6.81 μM | 2-fold more effective |
| 9g | 3.49 μM | 3 times more effective |
The structure-activity relationship (SAR) revealed that the presence of halogen substituents on the benzyl moiety significantly influenced the antimicrobial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that isoxazole derivatives can inhibit various cancer cell lines by targeting specific signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation .
In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cells, with IC50 values indicating potent activity against breast and colon cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in December 2022 explored the synthesis and biological screening of several isoxazole derivatives, including those related to this compound. The findings highlighted that modifications in the benzyl group led to enhanced activity against M. tuberculosis, with compound variations showing a range of MIC values . -
Cancer Cell Line Studies :
Another significant study focused on evaluating the anticancer potential of isoxazole derivatives against various human cancer cell lines. Results indicated that certain compounds induced apoptosis and inhibited cell growth effectively at low concentrations, showcasing their potential as lead compounds for further drug development .
Q & A
Q. What are the key synthetic methodologies for preparing 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione?
- Methodological Answer : The compound can be synthesized via multi-step cyclization and functionalization. For example, bromination of precursor quinoline-diones (e.g., 1-benzyl-3-chloro-3-phenylquinoline-2,4(1H,3H)-dione) with sodium azide or other halogenating agents is a common step, followed by fluorination and benzylation . Solvent systems like [NMP]H₂PO₄ in water-ethanol mixtures under reflux (80°C) are effective for achieving high yields (87–92%) and purity (>90%) . Reaction progress is monitored via TLC, and purification involves recrystallization in ethanol.
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Comprehensive characterization includes:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, benzyl protons appear as a singlet at δ ~4.5–5.0 ppm, while fluorine substituents induce specific splitting patterns .
- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl groups (C=O) in the dione moiety .
- Mass Spectrometry (HRMS) : Accurate mass measurements validate molecular formulas (e.g., [M+H]+ ions) .
- Melting Points : Sharp melting ranges (e.g., 242–361°C) indicate high crystallinity and purity .
Q. What are the primary biological targets or applications of this compound in research?
- Methodological Answer : This compound is a potent inhibitor of Pim serine/threonine kinases (Pim-1/2), validated via kinase assays and crystallographic studies. IC₅₀ values in the nanomolar range (e.g., <50 nM for Pim-1) demonstrate selectivity over other kinases . Researchers should use recombinant kinase assays with ATP-concentration optimization and molecular docking to validate binding modes.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-methoxyphenyl) to assess steric/electronic effects on kinase inhibition .
- Halogen Substitution : Compare chloro vs. fluoro analogs at position 7 to evaluate impact on solubility and binding affinity .
- In Silico Modeling : Use software like AutoDock to predict interactions with Pim-1’s ATP-binding pocket, focusing on hydrogen bonds with Lys67 and hydrophobic interactions with Ile185 .
Q. What experimental strategies address contradictions in stability or reactivity data?
- Methodological Answer :
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the isoxazole ring).
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol for recrystallization to optimize shelf-life .
- Controlled Atmosphere Synthesis : Use inert gas (N₂) during fluorination steps to minimize oxidative side reactions .
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent ATP concentrations (e.g., 10 μM ATP for Pim kinases) .
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity with structurally similar kinases like PKC or CDK2.
- Cell-Based Validation : Confirm activity in leukemia cell lines (e.g., K562) with Western blotting for Pim-1 substrate phosphorylation (e.g., p-BAD Ser112) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
